![molecular formula C5H6O5 B040872 (2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid CAS No. 119240-65-2](/img/structure/B40872.png)
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid
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Overview
Description
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid, also known as MOC-CA, is a chiral oxirane carboxylic acid that has gained significant attention in the scientific research community. This molecule has been found to possess unique properties that make it a valuable tool for various applications, including drug discovery and synthesis.
Mechanism of Action
The mechanism of action of (2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid is not fully understood, but it is believed to act as a Lewis acid catalyst in various reactions. It has been shown to activate carbon dioxide and other electrophiles, leading to the formation of new carbon-carbon bonds.
Biochemical and Physiological Effects:
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid has not been extensively studied for its biochemical and physiological effects. However, it has been found to possess low toxicity and is generally considered safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid is its high enantioselectivity, which makes it a valuable tool for the synthesis of chiral molecules. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation of (2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid is its high cost, which may limit its use in large-scale applications.
Future Directions
There are several future directions for the study of (2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid. One potential area of research is the development of new synthetic methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of (2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid and its potential applications in various fields, including drug discovery and synthesis. Finally, the development of new derivatives of (2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid with improved properties and selectivity is an area of active research.
Synthesis Methods
The synthesis of (2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid can be achieved through various methods, including the use of chiral auxiliaries or asymmetric catalysis. One of the most commonly used methods involves the reaction of an epoxide with carbon dioxide in the presence of a catalyst, such as a tertiary amine. This results in the formation of (2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid with high enantioselectivity.
Scientific Research Applications
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid has been extensively studied for its potential applications in drug discovery and synthesis. It has been found to be a useful building block for the synthesis of various bioactive molecules, including antiviral and anticancer agents. Additionally, (2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid has been used as a chiral resolving agent for the separation of enantiomers.
properties
CAS RN |
119240-65-2 |
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Product Name |
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid |
Molecular Formula |
C5H6O5 |
Molecular Weight |
146.1 g/mol |
IUPAC Name |
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C5H6O5/c1-9-5(8)3-2(10-3)4(6)7/h2-3H,1H3,(H,6,7)/t2-,3-/m1/s1 |
InChI Key |
HOMGCVPJOFSUEQ-PWNYCUMCSA-N |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](O1)C(=O)O |
SMILES |
COC(=O)C1C(O1)C(=O)O |
Canonical SMILES |
COC(=O)C1C(O1)C(=O)O |
synonyms |
2,3-Oxiranedicarboxylicacid,monomethylester,trans-(9CI) |
Origin of Product |
United States |
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